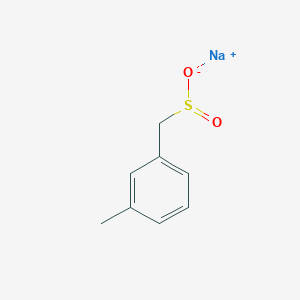
Sodium (3-methylphenyl)methanesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (3-methylphenyl)methanesulfinate: is an organosulfur compound with the molecular formula C8H9NaO2S. It is a sodium salt of methanesulfinic acid, where the sulfinic acid group is attached to a 3-methylphenyl group. This compound is used in various chemical reactions and has significant applications in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sodium (3-methylphenyl)methanesulfinate typically involves the reaction of 3-methylbenzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions. The general reaction can be represented as: [ \text{3-methylbenzenesulfonyl chloride} + \text{sodium sulfite} \rightarrow \text{this compound} + \text{sodium chloride} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to ensure high yield and purity of the product. The product is then isolated through filtration, followed by crystallization and drying.
化学反応の分析
Types of Reactions: Sodium (3-methylphenyl)methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often occur in the presence of catalysts like palladium or nickel.
Major Products:
Oxidation: 3-methylbenzenesulfonic acid.
Reduction: 3-methylbenzenethiol.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: Sodium (3-methylphenyl)methanesulfinate is used as a building block in the synthesis of organosulfur compounds. It is employed in the preparation of sulfonamides, sulfones, and other sulfur-containing compounds.
Biology and Medicine: In biological research, it is used to study the effects of sulfinates on cellular processes
Industry: In the industrial sector, this compound is used in the manufacturing of dyes, agrochemicals, and other specialty chemicals. It serves as an intermediate in various chemical processes.
作用機序
The mechanism of action of sodium (3-methylphenyl)methanesulfinate involves its ability to act as a nucleophile in substitution reactions. The sulfinic acid group can donate electrons, making it reactive towards electrophiles. This reactivity allows it to form bonds with various substrates, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
- Sodium methanesulfinate
- Sodium p-toluenesulfinate
- Benzenesulfinic acid sodium salt
- Sodium triflinate
Comparison: Sodium (3-methylphenyl)methanesulfinate is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical properties compared to other sulfinates. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the methyl group can provide steric hindrance, affecting the compound’s behavior in substitution reactions.
特性
分子式 |
C8H9NaO2S |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
sodium;(3-methylphenyl)methanesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-7-3-2-4-8(5-7)6-11(9)10;/h2-5H,6H2,1H3,(H,9,10);/q;+1/p-1 |
InChIキー |
MRLMLXLETOCZNJ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC=C1)CS(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile](/img/structure/B13186339.png)
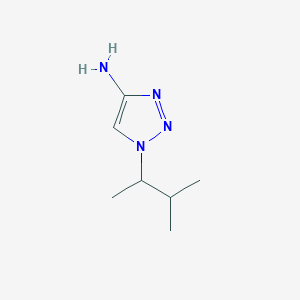

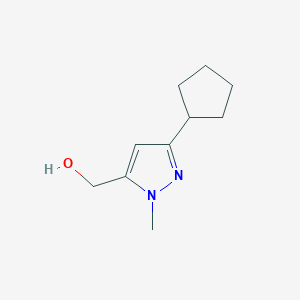
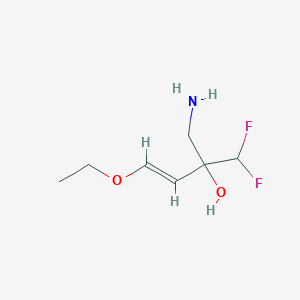

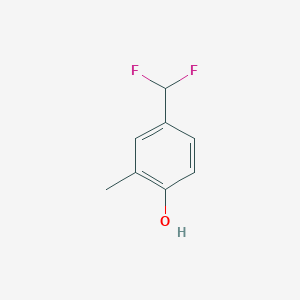
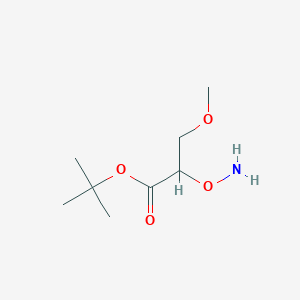
methanol](/img/structure/B13186406.png)


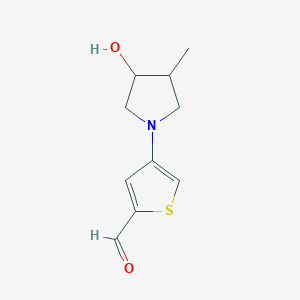
![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
![Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
